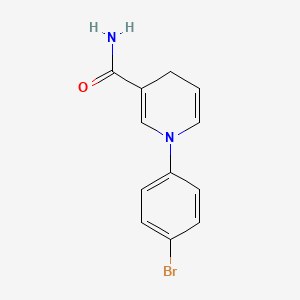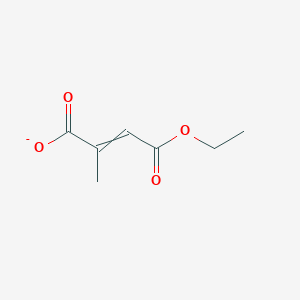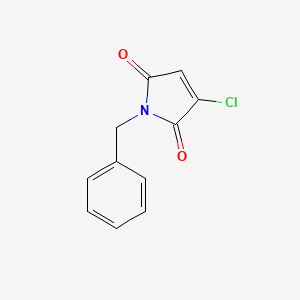
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by a benzyl group attached to the nitrogen atom and a chlorine atom attached to the third carbon of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-1-benzyl-1H-pyrrole-2,5-dione with an appropriate aromatic amine in ethanol at elevated temperatures (70-80°C) for a couple of hours . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride, allowing the synthesis of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-Benzyl-3-chloro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as EGFR and VEGFR, which play crucial roles in cell signaling pathways . This inhibition can lead to anti-inflammatory and antitumor effects, making it a compound of interest in cancer research.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
- 3-Chloro-1-phenyl-1H-pyrrole-2,5-dione
- 1-Benzyl-2,5-dihydro-1H-pyrrole
Uniqueness
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
112749-59-4 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC名 |
1-benzyl-3-chloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChIキー |
YBCOMRLISIAZIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
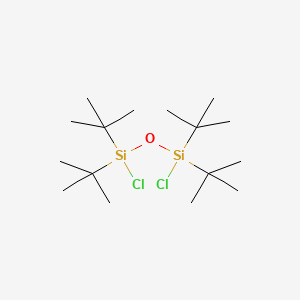
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)


![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
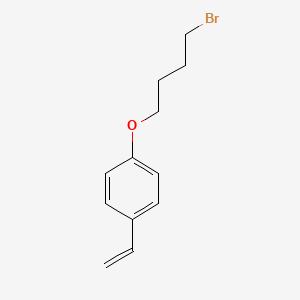
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
